Escholamine iodide Escholamine iodide
Brand Name: Vulcanchem
CAS No.: 30331-75-0
VCID: VC0191194
InChI: InChI=1S/C19H16NO4.HI/c1-20-5-4-13-8-18-19(24-11-23-18)9-14(13)15(20)6-12-2-3-16-17(7-12)22-10-21-16;/h2-5,7-9H,6,10-11H2,1H3;1H/q+1;/p-1
SMILES: C[N+]1=C(C2=CC3=C(C=C2C=C1)OCO3)CC4=CC5=C(C=C4)OCO5.[I-]
Molecular Formula: C19H16NO4
Molecular Weight: 322.33

Escholamine iodide

CAS No.: 30331-75-0

Cat. No.: VC0191194

Molecular Formula: C19H16NO4

Molecular Weight: 322.33

* For research use only. Not for human or veterinary use.

Escholamine iodide - 30331-75-0

CAS No. 30331-75-0
Molecular Formula C19H16NO4
Molecular Weight 322.33
IUPAC Name 5-(1,3-benzodioxol-5-ylmethyl)-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide
Standard InChI InChI=1S/C19H16NO4.HI/c1-20-5-4-13-8-18-19(24-11-23-18)9-14(13)15(20)6-12-2-3-16-17(7-12)22-10-21-16;/h2-5,7-9H,6,10-11H2,1H3;1H/q+1;/p-1
SMILES C[N+]1=C(C2=CC3=C(C=C2C=C1)OCO3)CC4=CC5=C(C=C4)OCO5.[I-]

Chemical Structure and Properties

Structural Characteristics

Escholamine iodide possesses the structure designated as Ia (X = I), where X represents the iodide anion. The molecule contains a quaternary nitrogen atom, making it distinctly different from tertiary alkaloids. Based on the research findings, escholamine features a characteristic structural motif that includes connected aromatic rings with specific substitution patterns .

Physical Properties

Escholamine iodide manifests physically as needle-shaped crystals when crystallized from water. The compound exhibits distinct melting points depending on the measurement technique employed, with values of 265-266°C when measured in a capillary and 291-295°C when measured on a Kofler block . This discrepancy in melting points based on measurement technique provides important information for proper identification and purity assessment of isolated samples.

Solubility Profile

While comprehensive solubility data is limited in the available research, escholamine iodide demonstrates typical quaternary ammonium salt behavior regarding solubility. The compound can be converted to its perchlorate salt form, which exhibits different solubility characteristics that aid in separation and purification processes .

Isolation and Characterization

Source Material

Escholamine iodide was isolated from an Eschscholtzia species, most likely Eschscholtzia oregana GREENE from the section Stenocraspedontae FEDDE. This taxonomic specificity is important as different Eschscholtzia species produce varying alkaloid profiles. In the investigated species, escholamine was found to be the predominant quaternary alkaloid component .

Extraction and Purification

The isolation process reported in the literature indicates a systematic approach to separating escholamine iodide from other quaternary alkaloids. From the raw plant material, researchers obtained 11.16 g of escholamine iodide, representing approximately 0.30% yield. The process involved crystallization of the iodides from water, which afforded 10.53 g of escholamine iodide in the initial crystallization, with additional material recovered from mother liquors .

The purification procedure further included conversion to perchlorate salts for separation purposes. Escholamine perchlorate was distinguished from other alkaloid perchlorates based on differential solubility in 5% aqueous sodium hydroxide, with subsequent reconversion to the iodide salt form for final purification .

Spectroscopic Data and Analytical Characteristics

Mass Spectral Analysis

The mass spectrum of escholamine iodide provides valuable structural information with characteristic fragments. The recorded mass spectrum includes peaks at m/e 321 (IVa), 320, 307 (IIIa), 306, 142 (CH3I), and 127 (I). This fragmentation pattern is consistent with the proposed structure and provides a fingerprint for identification purposes .

Importantly, during mass spectrum measurement in the ionic source, escholamine iodide undergoes pyrolysis (consistent with its ammonium salt character), forming tertiary base derivatives. This behavior provides valuable insights into the structural components and bond arrangements within the molecule .

Chromatographic Properties

Thin-layer chromatography (TLC) serves as an important analytical tool for identifying and differentiating escholamine iodide from related compounds. The perchlorate salt of escholamine demonstrates characteristic RF values in various solvent systems: 0.35 (S4), 0.34 (S5), 0.66 (S6), and 0.64 (S9). These chromatographic parameters facilitate identification and assessment of purity .

Color Reactions

Escholamine perchlorate exhibits distinctive color reactions with various reagents, which serve as qualitative identification tests. With concentrated sulfuric acid, the compound initially appears colorless, followed by transient light violet and light gray-green colors. When treated with Erdmann reagent, escholamine perchlorate produces a deep violet color. These characteristic color reactions provide a quick method for preliminary identification .

Related Compounds and Structural Relationships

Escholamidine Iodide

Among the compounds closely related to escholamine iodide, escholamidine iodide stands out as particularly significant. Escholamidine shares structural similarities with escholamine but differs in its phenolic character. The escholamidine cation exhibits the molecular formula C19H18NO4(+) and shows similar ultraviolet spectral characteristics to escholamine, suggesting their close structural relationship .

The researchers isolated approximately 115 mg of escholamidine iodide (0.003% yield) from the same plant source. Escholamidine iodide manifests as small prisms when crystallized from water and exhibits color changes (becoming red-brown) upon exposure to air .

Reduced Derivatives

Research has also explored reduced derivatives of escholamine compounds. For example, the reduction of escholamidine iodide produces tetrahydroescholamidine, which exhibits properties consistent with a tertiary base. The ultraviolet spectrum of this reduced compound indicates characteristics of a benzyltetrahydroisoquinoline derivative, providing insights into the core structural elements of the escholamine alkaloid class .

Analytical and Identification Methods

Melting Point Determination

Melting point serves as a critical physical parameter for identification and purity assessment of escholamine iodide. As previously noted, the compound exhibits melting points of 265-266°C (capillary) or 291-295°C (Kofler block). This dual reporting of melting points using different methodologies provides more comprehensive characterization data .

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